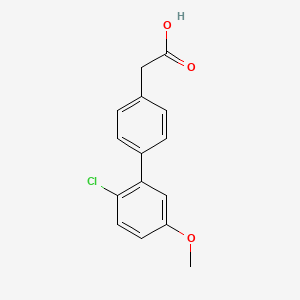

Acide 4-(2-chloro-5-méthoxyphényl)phénylacétique

Vue d'ensemble

Description

4-(2-Chloro-5-methoxyphenyl)phenylacetic acid is an organic compound with the molecular formula C15H13ClO3 It is a derivative of phenylacetic acid, featuring a biphenyl structure with a chloro and methoxy substituent on one of the phenyl rings

Applications De Recherche Scientifique

4-(2-Chloro-5-methoxyphenyl)phenylacetic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It is known that the compound’s interaction with its targets could lead to changes in cellular processes . The presence of the chloro and methoxy groups on the phenyl rings may influence the compound’s interaction with its targets .

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways, including those involved in inflammation and pain signaling .

Pharmacokinetics

The presence of the phenylacetic acid moiety may influence its pharmacokinetic properties .

Result of Action

Similar compounds have been known to exert anti-inflammatory and analgesic effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the compound’s action, efficacy, and stability .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-5-methoxyphenyl)phenylacetic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include:

Catalyst: Palladium(0) or Palladium(II) complexes

Base: Potassium carbonate or sodium hydroxide

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

Temperature: 80-100°C

Industrial Production Methods

Industrial production of 4-(2-Chloro-5-methoxyphenyl)phenylacetic acid may involve large-scale Suzuki-Miyaura coupling reactions with optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Analyse Des Réactions Chimiques

Types of Reactions

4-(2-Chloro-5-methoxyphenyl)phenylacetic acid can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the chloro group to a hydrogen atom using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Formation of 4-(2-Methoxyphenyl)phenylacetic acid.

Reduction: Formation of 4-(2-Methoxyphenyl)phenylacetic acid.

Substitution: Formation of 4-(2-Amino-5-methoxyphenyl)phenylacetic acid.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(4-Chloro-2-methoxyphenyl)phenylacetic acid

- 2-Chloro-5-methoxyphenylboronic acid

- 2-Methoxyphenylacetic acid

Uniqueness

4-(2-Chloro-5-methoxyphenyl)phenylacetic acid is unique due to its specific substitution pattern, which can result in distinct chemical reactivity and biological activity compared to its analogs. The presence of both chloro and methoxy groups on the biphenyl structure provides a versatile platform for further functionalization and exploration in various research fields.

Activité Biologique

4-(2-Chloro-5-methoxyphenyl)phenylacetic acid, also known by its CAS number 1334500-07-0, is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and analgesic effects. This article reviews the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of 4-(2-Chloro-5-methoxyphenyl)phenylacetic acid features a phenylacetic acid core substituted with a chloro and methoxy group on the aromatic ring. This structural configuration is significant as it influences the compound's biological interactions.

Anti-inflammatory Activity

Research indicates that 4-(2-Chloro-5-methoxyphenyl)phenylacetic acid exhibits anti-inflammatory properties . In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a potential mechanism where the compound modulates inflammatory pathways, possibly through inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .

Analgesic Effects

In animal models, this compound has shown analgesic effects , comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The analgesic activity is believed to be mediated through central and peripheral mechanisms, including modulation of pain signaling pathways .

The precise mechanisms by which 4-(2-Chloro-5-methoxyphenyl)phenylacetic acid exerts its biological effects are still under investigation. However, it is hypothesized that:

- Inhibition of COX Enzymes : Similar to other NSAIDs, this compound may inhibit COX-1 and COX-2 enzymes, leading to reduced synthesis of prostaglandins that mediate pain and inflammation.

- Cytokine Modulation : By downregulating pro-inflammatory cytokines, the compound may alter immune responses favorably .

Case Studies

Several studies have explored the biological activity of 4-(2-Chloro-5-methoxyphenyl)phenylacetic acid:

- In Vivo Study on Pain Models : A study involving mice subjected to inflammatory pain models demonstrated significant pain relief when treated with varying doses of the compound compared to control groups receiving saline or standard analgesics .

- Cell Culture Studies : In cultured macrophages, treatment with 4-(2-Chloro-5-methoxyphenyl)phenylacetic acid resulted in decreased levels of TNF-alpha and IL-6 upon stimulation with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

To understand the unique properties of 4-(2-Chloro-5-methoxyphenyl)phenylacetic acid, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Methylphenylacetic Acid | Structure | Moderate anti-inflammatory |

| 2-Chloro-5-methoxybenzoic Acid | Structure | Strong COX inhibition |

| Ibuprofen | Structure | Well-known NSAID with broad applications |

This table illustrates how variations in substituents can lead to differences in biological activity.

Propriétés

IUPAC Name |

2-[4-(2-chloro-5-methoxyphenyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO3/c1-19-12-6-7-14(16)13(9-12)11-4-2-10(3-5-11)8-15(17)18/h2-7,9H,8H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOGDZTPEZJGOOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Cl)C2=CC=C(C=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80716596 | |

| Record name | (2'-Chloro-5'-methoxy[1,1'-biphenyl]-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334500-07-0 | |

| Record name | [1,1′-Biphenyl]-4-acetic acid, 2′-chloro-5′-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1334500-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2'-Chloro-5'-methoxy[1,1'-biphenyl]-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.